molecular formula C8H6BrF2NO3 B1409776 3-Bromo-5-difluoromethoxy-2-nitrotoluene CAS No. 1805527-34-7

3-Bromo-5-difluoromethoxy-2-nitrotoluene

Cat. No.: B1409776
CAS No.: 1805527-34-7
M. Wt: 282.04 g/mol
InChI Key: CPUQUXJNBQUQCI-UHFFFAOYSA-N
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Description

3-Bromo-5-difluoromethoxy-2-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3. It is a versatile material used in scientific research and exhibits properties that enable diverse applications, from drug synthesis to materials science.

Preparation Methods

The synthesis of 3-Bromo-5-difluoromethoxy-2-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethoxy-substituted aromatic compound, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Bromo-5-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-5-difluoromethoxy-2-nitrotoluene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-difluoromethoxy-2-nitrotoluene involves its interaction with specific molecular targets and pathways. The bromine and nitro groups are key functional groups that enable the compound to participate in various chemical reactions. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

3-Bromo-5-difluoromethoxy-2-nitrotoluene can be compared with other similar compounds, such as:

    3-Bromo-2-difluoromethoxy-5-nitrotoluene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Bromo-5-fluoro-2-nitrotoluene:

    3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a methyl group, leading to different reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(15-8(10)11)3-6(9)7(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUQUXJNBQUQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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